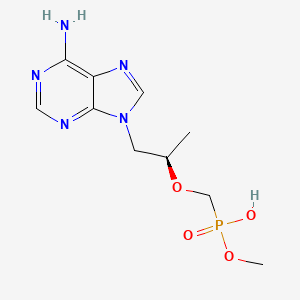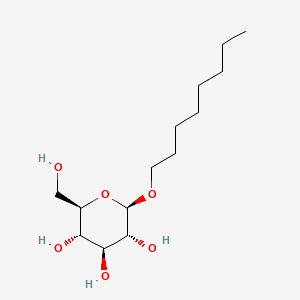
Tenofovir Monomethyl Ester
Descripción general
Descripción
Tenofovir Monomethyl Ester is a biochemical used for proteomics research . It has a molecular weight of 301.24 and a molecular formula of C10H16N5O4P . It is a nucleotide analog used in the treatment of HIV infections .
Synthesis Analysis
Tenofovir Monomethyl Ester is a key intermediate in the synthesis of tenofovir alafenamide fumarate, an antiretroviral for the treatment of chronic hepatitis B and HIV-1 infections . The synthesis involves a classical Mitsunobu reaction to invert the configuration of chiral carbon . Further improvements to the synthesis of tenofovir have been reported, starting from acyclic precursor diaminomalononitrile .Molecular Structure Analysis
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It has two chiral carbons and one chiral phosphorus in its molecular structure .Chemical Reactions Analysis
The key transformation in the synthesis of Tenofovir Monomethyl Ester involves a Mitsunobu reaction . This reaction is used to invert the configuration of chiral carbon .Physical And Chemical Properties Analysis
Tenofovir Monomethyl Ester has a molecular weight of 301.24 and a molecular formula of C10H16N5O4P . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Antiviral Activity Against HIV-1 and Hepatitis B Virus
Tenofovir, including its prodrug form Tenofovir disoproxil fumarate, has demonstrated significant antiviral activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). Studies have shown that it is orally active and effectively inhibits viral replication in these diseases, making it a valuable tool in the treatment of these infections (Painter et al., 2007); (Jenh & Pham, 2010).
Improved Pharmacokinetics and Reduced Toxicity
The development of lipid-conjugated esters of Tenofovir, such as hexadecyloxypropyl ester (CMX157), has been researched to enhance oral bioavailability and reduce potential nephrotoxicity. These novel formulations are reported to be significantly more active than Tenofovir against HIV-1 and HBV and demonstrate high oral availability without apparent toxicity in animal models (Painter et al., 2007).
Role in Treatment-Resistant Viral Infections
Tenofovir has been effective against lamivudine-resistant HBV in vitro and clinically. It's an important option for patients who have developed resistance to other therapies for chronic hepatitis B, including lamivudine and adefovir (Delaney et al., 2006).
Potential in Microbicide Development
Tenofovir gel has entered clinical trials as a topical microbicide to prevent HIV-1 infection. Pre-clinical studies using in vitro and ex vivo models have validated its safety and efficacy, supporting its use as a microbicide (Rohan et al., 2010).
Use in Pre-exposure Prophylaxis
Daily oral use of Tenofovir has been assessed for its ability to reduce HIV transmission in injecting drug users. Randomized, double-blind, placebo-controlled trials have indicated a significant reduction in HIV incidence, suggesting its role in pre-exposure prophylaxis (Choopanya et al., 2013).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIIFMBLEIMHIO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858427 | |
| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenofovir Monomethyl Ester | |
CAS RN |
123155-85-1 | |
| Record name | Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)


![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)